molecular formula C8H8F2N2O2 B8523816 N-(2,2-difluoroethyl)-2-nitroaniline

N-(2,2-difluoroethyl)-2-nitroaniline

Cat. No.: B8523816
M. Wt: 202.16 g/mol
InChI Key: RFCXPHJJPCJYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Difluoroethyl)-2-nitroaniline (C₉H₉F₂N₂O₂; MW 229.18) is a fluorinated nitroaniline derivative characterized by a 2-nitroaniline backbone substituted with a 2,2-difluoroethyl group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitro group and the lipophilic difluoroethyl moiety, which may enhance metabolic stability and membrane permeability .

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-2-nitroaniline

InChI

InChI=1S/C8H8F2N2O2/c9-8(10)5-11-6-3-1-2-4-7(6)12(13)14/h1-4,8,11H,5H2

InChI Key

RFCXPHJJPCJYTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC(F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

N-(2,2-Difluoroethyl)-4-methylaniline
  • Structure : Replaces the nitro group with a methyl group (C₉H₁₁F₂N; MW 179.19).
  • The methyl group may increase steric hindrance but enhance hydrophobicity compared to the nitro analog .
N-Ethyl-4-fluoro-2-nitroaniline
  • Structure : Features an ethyl group and a fluorine atom at the 4-position (C₈H₉FN₂O₂; MW 200.17).
  • Key Differences: The ethyl group is less electronegative than the difluoroethyl group, which may reduce its impact on solubility. The fluorine at the 4-position (vs.
2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
  • Structure : Contains a hydroxyethyl group (C₈H₉FN₂O₃; MW 200.17).
  • Key Differences : The hydroxyethyl group introduces hydrogen-bonding capability, improving aqueous solubility compared to the hydrophobic difluoroethyl group. This could affect applications in drug delivery or environmental persistence .

Positional Isomerism and Electronic Effects

5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
  • Structural Insight : These isomers differ in the positions of nitro and fluorine groups on the benzene ring.
  • Research Findings :
    • Spectroscopic Properties : 5-Nitro-2-fluoroaniline exhibits stronger intramolecular charge transfer due to para-nitro/meta-fluoro alignment, whereas 2-nitro-5-fluoroaniline shows weaker resonance effects .
    • Molecular Docking : The nitro group's position significantly affects binding affinity in enzyme interactions, with para-nitro derivatives often showing higher target selectivity .
2-Fluoro-N-(2-nitrophenyl)aniline
  • Structure : A diarylamine with nitro and fluorine on adjacent phenyl rings (C₁₂H₉FN₂O₂; MW 248.21).
  • Key Differences: The extended conjugation between rings may enhance UV absorption properties, making it suitable for optical applications. However, reduced solubility compared to monoaromatic analogs like N-(2,2-difluoroethyl)-2-nitroaniline could limit biological applications .

Functional Group Replacements

N,N-Dimethyl-2-nitroaniline
  • Structure: Substitutes the difluoroethyl group with dimethylamino (C₈H₁₀N₂O₂; MW 166.18).
  • Key Differences: The dimethylamino group is electron-donating, opposing the electron-withdrawing nitro group. However, the absence of fluorine reduces thermal stability compared to fluorinated analogs .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₉H₉F₂N₂O₂ 229.18 2-Nitro, 2,2-difluoroethyl High lipophilicity, moderate solubility
N-Ethyl-4-fluoro-2-nitroaniline C₈H₉FN₂O₂ 200.17 2-Nitro, 4-fluoro, ethyl Lower electronegativity than difluoroethyl
2-Fluoro-N-(2-nitrophenyl)aniline C₁₂H₉FN₂O₂ 248.21 Diaryl, nitro, fluorine Extended conjugation, UV-active
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 166.18 2-Nitro, dimethylamino Electron push-pull system

Research Implications and Gaps

  • Reactivity : The difluoroethyl group in this compound may enhance resistance to metabolic degradation compared to ethyl or hydroxyethyl analogs, but experimental data on hydrolysis or oxidation stability are lacking .
  • Applications: Fluorinated nitroanilines are understudied in catalysis.
  • Toxicology: Limited data exist on the environmental and health hazards of difluoroethyl-substituted nitroanilines. emphasizes the need for thorough toxicological profiling of related compounds .

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